molecular formula C24H19ClN2O3S B4539751 methyl 2-({[2-(2-chlorophenyl)-4-quinolinyl]carbonyl}amino)-4,5-dimethyl-3-thiophenecarboxylate

methyl 2-({[2-(2-chlorophenyl)-4-quinolinyl]carbonyl}amino)-4,5-dimethyl-3-thiophenecarboxylate

Cat. No. B4539751
M. Wt: 450.9 g/mol
InChI Key: UQKCDKKMZVZKLX-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of thienoquinoline derivatives, including compounds structurally similar to methyl 2-({[2-(2-chlorophenyl)-4-quinolinyl]carbonyl}amino)-4,5-dimethyl-3-thiophenecarboxylate, involves various chemical reactions such as addition, alkylation, chlorination, acylation, oxidation, reduction, cyclization, and cyclo-condensation. These methods are crucial for designing new compounds with enhanced properties and applications (Abu‐Hashem et al., 2023).

Molecular Structure Analysis

The molecular structure of such compounds is critically important as it influences the chemical reactivity and potential applications. High-resolution spectroscopic methods and ab initio calculations can provide insights into the conformation of the products, revealing the influence of various substituents on the molecular geometry and electronic distribution (Issac & Tierney, 1996).

Chemical Reactions and Properties

Thienoquinolines and their derivatives, including the compound , exhibit a wide range of chemical reactivities that are pivotal for their applications in various fields. These compounds can participate in diverse chemical reactions, providing a versatile platform for the synthesis of novel materials and bioactive molecules (Mishra, Nair, & Baire, 2022).

Physical Properties Analysis

The physical properties of such compounds, including solubility, melting point, and stability, are essential for their practical applications. These properties are determined by the molecular structure and can be tailored through chemical modifications to meet specific requirements (Petzold-Welcke et al., 2014).

Chemical Properties Analysis

The chemical properties, such as reactivity towards different reagents, stability under various conditions, and the ability to form complexes with metals or other molecules, are crucial for the development of applications in catalysis, material science, and pharmaceuticals. The unique reactivity of such compounds can lead to the development of new synthetic methodologies and materials (Gomaa & Ali, 2020).

Mechanism of Action

The mechanism of action of a compound depends on its structure and the biological target it interacts with. Some compounds with an indole nucleus have shown antiviral activity .

Safety and Hazards

The safety and hazards associated with a compound depend on its structure and properties. For example, some compounds may cause skin irritation or respiratory irritation .

Future Directions

The future directions in the research of similar compounds could involve the synthesis of new derivatives with improved biological activities or the development of more efficient synthesis methods .

properties

IUPAC Name

methyl 2-[[2-(2-chlorophenyl)quinoline-4-carbonyl]amino]-4,5-dimethylthiophene-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H19ClN2O3S/c1-13-14(2)31-23(21(13)24(29)30-3)27-22(28)17-12-20(16-9-4-6-10-18(16)25)26-19-11-7-5-8-15(17)19/h4-12H,1-3H3,(H,27,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UQKCDKKMZVZKLX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=C1C(=O)OC)NC(=O)C2=CC(=NC3=CC=CC=C32)C4=CC=CC=C4Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H19ClN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

450.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 2-({[2-(2-chlorophenyl)quinolin-4-yl]carbonyl}amino)-4,5-dimethylthiophene-3-carboxylate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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methyl 2-({[2-(2-chlorophenyl)-4-quinolinyl]carbonyl}amino)-4,5-dimethyl-3-thiophenecarboxylate
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methyl 2-({[2-(2-chlorophenyl)-4-quinolinyl]carbonyl}amino)-4,5-dimethyl-3-thiophenecarboxylate
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methyl 2-({[2-(2-chlorophenyl)-4-quinolinyl]carbonyl}amino)-4,5-dimethyl-3-thiophenecarboxylate
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methyl 2-({[2-(2-chlorophenyl)-4-quinolinyl]carbonyl}amino)-4,5-dimethyl-3-thiophenecarboxylate
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methyl 2-({[2-(2-chlorophenyl)-4-quinolinyl]carbonyl}amino)-4,5-dimethyl-3-thiophenecarboxylate
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methyl 2-({[2-(2-chlorophenyl)-4-quinolinyl]carbonyl}amino)-4,5-dimethyl-3-thiophenecarboxylate

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